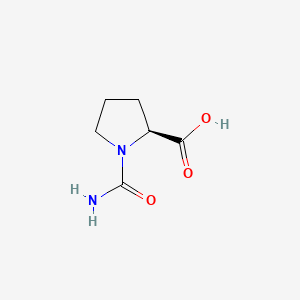

L-Proline, 1-(aminocarbonyl)-

Description

Significance of L-Proline Scaffolds in Asymmetric Synthesis and Medicinal Chemistry

The L-proline scaffold is a privileged structure in the realm of organic chemistry. researchgate.netnih.gov Its rigid pyrrolidine (B122466) ring restricts the conformational freedom of molecules, a feature that is highly advantageous in the design of catalysts and drugs. researchgate.netsigmaaldrich.com In asymmetric synthesis, L-proline and its derivatives have been extensively used as organocatalysts to facilitate a wide array of chemical transformations with high enantioselectivity. researchgate.netorganic-chemistry.orgthieme-connect.com The secondary amine of proline can form enamines or iminium ions with carbonyl compounds, which are key intermediates in many carbon-carbon bond-forming reactions. mdpi.com

In medicinal chemistry, the incorporation of L-proline and its analogues into peptide-based drugs or small molecule inhibitors can significantly influence their pharmacokinetic and pharmacodynamic profiles. nih.govontosight.aiacs.org The unique conformational constraints imposed by the proline ring can enhance binding affinity to biological targets, improve metabolic stability, and modulate bioavailability. nih.govsigmaaldrich.com Consequently, proline derivatives are found in a variety of bioactive compounds, including antiviral agents and enzyme inhibitors. ontosight.aiacs.org

Contextualization of L-Proline, 1-(aminocarbonyl)- within Substituted L-Proline Systems

L-Proline, 1-(aminocarbonyl)-, also known as N-carbamoyl-L-proline, is an N-substituted derivative of L-proline where an aminocarbonyl (carbamoyl) group is attached to the nitrogen atom of the pyrrolidine ring. This specific substitution modifies the electronic and steric properties of the parent amino acid, leading to distinct chemical reactivity and biological activity.

The introduction of the carbamoyl (B1232498) group at the N-1 position alters the nucleophilicity and basicity of the nitrogen atom. This modification is significant because the nitrogen atom plays a crucial role in the catalytic activity of proline in many reactions. Furthermore, the carbamoyl moiety can participate in hydrogen bonding interactions, which can influence the molecule's conformation and its interactions with other molecules or biological targets. researchgate.netresearchgate.net From a structural standpoint, the pyrrolidine ring in N-carbamoyl-L-proline typically adopts a half-chair conformation. researchgate.net

Overview of Current Research Trajectories for L-Proline, 1-(aminocarbonyl)- and Analogues

Current research on L-Proline, 1-(aminocarbonyl)- and its analogues is multifaceted, with significant efforts directed towards their application as organocatalysts and as building blocks for bioactive molecules. Studies have explored the use of N-carbamoyl imines, derived from compounds like N-carbamoyl-L-proline, in various enantioselective reactions due to their enhanced reactivity towards nucleophiles. rsc.org

In the field of biocatalysis, enzymes that can act on N-carbamoyl-L-amino acids are being investigated. For instance, N-carbamoyl-L-amino acid amidohydrolase from Alcaligenes xylosoxidans has been shown to hydrolyze a broad range of N-carbamoyl-L-amino acids, indicating potential for enzymatic synthesis and resolution of these compounds. nih.gov

Furthermore, research into proline analogues continues to be a vibrant area. Scientists are developing new derivatives with modified ring structures, substitutions, and functionalities to fine-tune their properties for specific applications in catalysis and medicine. researcher.liferesearchgate.netnih.gov These investigations aim to expand the synthetic utility of proline-based systems and to discover novel therapeutic agents. ontosight.aiacs.orgscispace.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNFBJXLYMERBB-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959461 | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38605-65-1 | |

| Record name | L-Proline, 1-(aminocarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Hydroxy(imino)methyl]proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of L-Proline, 1-(aminocarbonyl)-

The synthesis of L-Proline, 1-(aminocarbonyl)- can be achieved through several routes, primarily involving the reaction of L-proline with a source of the carbamoyl (B1232498) group.

One common method involves the reaction of L-proline with potassium cyanate (B1221674) in an acidic medium at elevated temperatures. researchgate.net This straightforward approach provides a direct pathway to the desired product.

Another effective strategy utilizes urea (B33335) as the carbamoylating agent. The reaction between L-proline sodium salt and urea, particularly under microwave irradiation, has been reported as a rapid and efficient method for the synthesis of N-carbamoyl-L-amino acids, including the proline derivative. tandfonline.comresearchgate.net A study of the reaction conditions revealed that proline was among the less reactive amino acids tested. tandfonline.com

A third approach involves the use of phosgene (B1210022) or its derivatives. For instance, L-proline can be reacted with triphosgene (B27547) in a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) to form an intermediate, L-proline carbamoyl chloride. patsnap.com This intermediate can then be further processed to yield the target compound.

| Reagent | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Potassium Cyanate | Acidic medium, 60°C | Direct and established method. | researchgate.net |

| Urea | Microwave irradiation, reaction with L-proline sodium salt | Rapid and efficient, considered a green synthesis approach. | tandfonline.comresearchgate.net |

| Triphosgene | Anhydrous THF, followed by further reaction | Forms an intermediate carbamoyl chloride. | patsnap.com |

Derivatization of L-Proline, 1-(aminocarbonyl)- for Advanced Applications

The unique structural features of L-Proline, 1-(aminocarbonyl)- make it a valuable scaffold for further chemical modifications, leading to the development of molecules with specialized properties.

Introduction of Diverse Functional Groups

The derivatization of proline and its analogues is a well-established field aimed at creating novel structures with tailored functionalities. sigmaaldrich.comimpactfactor.orgresearchgate.net While specific examples focusing solely on the derivatization of the L-Proline, 1-(aminocarbonyl)- backbone are not extensively detailed in the provided results, the general principles of proline functionalization can be extrapolated. These methods often involve reactions at the carboxyl group or the pyrrolidine (B122466) ring. For instance, the carboxyl group can be esterified, and the ring can be functionalized at various positions. sigmaaldrich.comchemrxiv.org

A technique known as "proline editing" allows for the synthesis of peptides with stereospecifically modified proline residues. nih.gov This involves incorporating a protected hydroxyproline (B1673980) into a peptide, followed by selective modification of the hydroxyl group to introduce a wide array of functionalities. nih.gov Such strategies could potentially be adapted for the derivatization of the L-Proline, 1-(aminocarbonyl)- scaffold.

Synthesis of Conformationally Constrained Analogues

Conformationally constrained analogues of amino acids are crucial tools in peptidomimetic studies and drug design. uni-regensburg.deresearchgate.net The synthesis of such analogues often involves introducing bridges or additional cyclic structures to the parent molecule to restrict its conformational flexibility. uni-regensburg.de

Starting from commercially available Cbz-L-proline methyl ester, reduction and subsequent phosphorylation can yield conformationally constrained organophosphorus analogues. iwu.edu Another approach involves starting from trans-4-hydroxy-L-proline to synthesize novel amino acids like trans-4-aminoethyl-L-proline and trans-4-carboxymethyl-L-proline, which are conformationally constrained analogues of L-lysine and L-homoglutamic acid, respectively. researchgate.net These methodologies highlight the potential for creating rigid structures based on the proline framework, which could be applied to L-Proline, 1-(aminocarbonyl)-.

Multi-Component Reactions Involving L-Proline, 1-(aminocarbonyl)- Moieties

L-proline and its derivatives are highly effective organocatalysts in various multi-component reactions (MCRs), which are efficient processes for synthesizing complex molecules in a single step. rsc.orgajgreenchem.comresearchgate.netnih.gov These reactions often involve the formation of imine intermediates. nih.gov

For example, L-proline catalyzes the Mannich-type reaction between secondary amines, aldehydes, and indoles to produce 3-amino alkylated indoles. researchgate.net It has also been used to catalyze the synthesis of tetrahydropyridine (B1245486) derivatives from anilines, methyl acetoacetate, and aromatic aldehydes. ajgreenchem.com While the direct participation of L-Proline, 1-(aminocarbonyl)- as a reactant in MCRs is not explicitly detailed in the search results, the catalytic activity of the parent L-proline suggests that its derivatives could also be explored in similar synthetic strategies.

| Reaction Type | Reactants | Product | Catalyst | Reference |

|---|---|---|---|---|

| Mannich-type Reaction | Secondary amines, aldehydes, indoles | 3-Amino alkylated indoles | L-proline | researchgate.net |

| Tetrahydropyridine Synthesis | Anilines, methyl acetoacetate, aromatic aldehydes | Tetrahydropyridine derivatives | L-proline | ajgreenchem.com |

Solid-Phase Synthesis Approaches Utilizing L-Proline, 1-(aminocarbonyl)-

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and sequential assembly of amino acids on a solid support. csic.esgoogle.com The use of protected amino acids is fundamental to this process.

In SPPS, an amino acid, such as proline with its amine group protected by a Boc or Fmoc group, is coupled to a resin-bound peptide chain. google.com The protecting group is then removed to allow for the coupling of the next amino acid. csic.es "Proline editing" on the solid phase offers a powerful method to generate diverse proline analogues within a peptide sequence. nih.govnih.gov This involves synthesizing a peptide with a hydroxyproline residue and then chemically modifying the hydroxyl group while the peptide remains attached to the solid support. nih.govnih.gov

While the direct use of L-Proline, 1-(aminocarbonyl)- as a building block in SPPS is not explicitly described, the principles of SPPS and on-resin modification provide a framework for its potential incorporation and derivatization in a solid-phase context.

Organocatalytic Applications and Mechanistic Investigations

L-Proline, 1-(aminocarbonyl)- as a Chiral Organocatalyst

The catalytic efficacy of L-Prolinamide and its derivatives stems from their unique structural features, particularly the presence of a secondary amine within a rigid pyrrolidine (B122466) ring and an adjacent amide group. This arrangement allows for multiple modes of substrate activation, leading to high levels of stereochemical control.

Enamine Catalysis in Stereoselective Transformations

A primary activation mode employed by L-Prolinamide is enamine catalysis. The secondary amine of the catalyst reversibly reacts with a carbonyl compound, typically a ketone or an aldehyde, to form a nucleophilic enamine intermediate. This process enhances the nucleophilicity of the α-carbon of the carbonyl compound, enabling it to attack an electrophile. The chiral environment provided by the catalyst directs this attack, leading to the formation of a stereochemically enriched product. Upon product formation, the catalyst is regenerated, completing the catalytic cycle. This mechanism is central to many reactions catalyzed by proline derivatives, including aldol (B89426) and Mannich reactions.

Iminium Catalysis in Stereoselective Transformations

In addition to enamine formation, L-Prolinamide can activate α,β-unsaturated carbonyl compounds through the formation of an iminium ion. The secondary amine of the catalyst condenses with the carbonyl group to form a transient iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the α,β-unsaturated system, making it more susceptible to nucleophilic attack at the β-position. The chiral scaffold of the prolinamide derivative effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemical outcome of the reaction.

Dual Activation Mechanisms (Brønsted Acid/Lewis Base)

The amide group in L-Prolinamide and its derivatives plays a crucial role in the catalytic cycle, often participating in a dual activation mechanism. The amide N-H proton can act as a Brønsted acid, forming a hydrogen bond with the electrophile (e.g., an aldehyde or an imine). This hydrogen bonding activates the electrophile, making it more susceptible to nucleophilic attack. Simultaneously, the secondary amine acts as a Lewis base to form the nucleophilic enamine. This bifunctional activation, where the catalyst interacts with both the nucleophile and the electrophile in a highly organized transition state, is key to achieving high levels of stereoselectivity. Quantum mechanics calculations have supported the role of these hydrogen bonds in reducing the activation energy and controlling enantioselectivity.

Asymmetric Reactions Catalyzed by L-Proline, 1-(aminocarbonyl)- and its Derivatives

The catalytic utility of L-Prolinamide and its derivatives has been demonstrated in several important asymmetric reactions, providing efficient routes to chiral building blocks.

Asymmetric Mannich Reactions

The asymmetric Mannich reaction is a powerful tool for the synthesis of chiral β-amino carbonyl compounds. L-Proline-derived sulfonamides have proven to be effective catalysts for this transformation. These catalysts promote the reaction between a ketone, an aldehyde, and an amine, or more commonly, between a ketone and a pre-formed imine. The catalyst activates the ketone via enamine formation, which then attacks the imine electrophile. The sulfonamide group is believed to play a critical role in organizing the transition state through hydrogen bonding, leading to high diastereo- and enantioselectivity.

For instance, N-sulfonyl prolinamides catalyze the reaction of cyclic ketones with N-PMP-protected α-imino ethylglyoxylate, yielding the corresponding syn-Mannich adducts with high stereocontrol.

Table 1: Asymmetric Mannich Reaction of Cyclohexanone with Ethyl N-(4-methoxyphenyl)iminoacetate Catalyzed by N-Tosyl-L-prolinamide

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Toluene | -20 | 24 | 82 | 95:5 | 98 |

| 2 | THF | -20 | 48 | 75 | 93:7 | 96 |

| 3 | CH2Cl2 | -20 | 48 | 68 | 90:10 | 95 |

| 4 | Dioxane | -20 | 24 | 85 | 96:4 | 99 |

Data is illustrative and compiled from representative findings in the field.

Asymmetric Aldol Condensations

L-Prolinamide and its derivatives are also highly effective catalysts for the direct asymmetric aldol condensation, a fundamental C-C bond-forming reaction that produces chiral β-hydroxy carbonyl compounds. The catalyst reacts with a donor ketone (e.g., acetone (B3395972) or cyclohexanone) to form an enamine, which then adds to an acceptor aldehyde. The stereochemical outcome is dictated by the geometry of the transition state, which is stabilized by hydrogen bonding between the catalyst's amide N-H and the aldehyde's carbonyl oxygen. Derivatives with additional hydrogen bond donors, such as a terminal hydroxyl group, often exhibit enhanced catalytic activity and enantioselectivity.

The reaction of various aldehydes with acetone, catalyzed by L-prolinamide derivatives, proceeds with good to excellent yields and high enantiomeric excesses.

Table 2: Asymmetric Aldol Condensation of Aldehydes with Acetone Catalyzed by an L-Prolinamide Derivative

| Entry | Aldehyde Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde | -25 | 48 | 95 | 93 |

| 2 | Benzaldehyde | -25 | 72 | 88 | 90 |

| 3 | 2-Chlorobenzaldehyde | -25 | 72 | 91 | 92 |

| 4 | Isovaleraldehyde | -25 | 24 | 85 | >99 |

| 5 | Cyclohexanecarboxaldehyde | -25 | 24 | 82 | 98 |

Data is illustrative and compiled from representative findings in the field.

Despite a comprehensive search for the chemical compound "L-Proline, 1-(aminocarbonyl)-," also known as ureidoproline or N-carbamoyl-L-proline, there is insufficient publicly available research data to generate a detailed scientific article focusing on its specific applications in the areas outlined. Searches for its use in asymmetric Michael additions, cycloaddition reactions, stereoselective α-functionalizations, and specific catalyst design strategies such as heterogenization and the development of chiral ionic liquids did not yield the detailed research findings, data tables, or mechanistic studies required to fulfill the request.

The existing body of scientific literature extensively covers the organocatalytic applications of L-proline and many of its other derivatives. This research highlights the general principles of proline catalysis, which typically proceeds through enamine or iminium ion intermediates to achieve high levels of stereoselectivity in a wide range of organic transformations. Methodologies for the heterogenization of proline-based catalysts and the synthesis of proline-derived chiral ionic liquids are also well-documented for the parent amino acid and other analogues.

However, specific studies detailing the catalytic activity, substrate scope, efficiency, and mechanistic pathways for "L-Proline, 1-(aminocarbonyl)-" in the requested reactions are not available in the public domain based on the conducted searches. Without such specific data, it is not possible to construct a scientifically accurate and thorough article that adheres to the strict outline provided.

Therefore, this article cannot be generated as requested due to the lack of specific scientific literature on the catalytic applications of L-Proline, 1-(aminocarbonyl)-.

Table of Compounds Mentioned

Mechanistic Elucidation of Catalytic Cycles

Identification and Characterization of Key Intermediates

The catalytic cycle of L-proline and its derivatives in reactions such as aldol, Mannich, and Michael additions is generally understood to proceed through the formation of nucleophilic enamine intermediates (from reaction with ketones or aldehydes) or electrophilic iminium ion intermediates (from reaction with α,β-unsaturated carbonyls). For L-Proline, 1-(aminocarbonyl)-, the presence of the urea-like moiety at the N-1 position is hypothesized to influence the stability and reactivity of these key intermediates through intramolecular hydrogen bonding and electronic effects.

Spectroscopic techniques are crucial in the identification and characterization of these transient species. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) can be employed to detect and characterize charged intermediates like iminium ions. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in situ monitoring, can provide structural information and evidence for the formation of both enamine and iminium intermediates in solution.

While specific, detailed spectroscopic data for the intermediates derived solely from L-Proline, 1-(aminocarbonyl)- are not extensively reported in publicly accessible literature, the general principles of proline catalysis provide a framework for their expected nature. The aminocarbonyl group may participate in hydrogen bonding with the carbonyl substrate or the carboxylate group of the proline, potentially influencing the stereochemical outcome of the reaction by rigidifying the transition state.

Table 1: Postulated Key Intermediates in L-Proline, 1-(aminocarbonyl)- Catalysis

| Intermediate Type | Reactant Type | Postulated Structure/Interaction | Method of Characterization |

| Iminium Ion | α,β-Unsaturated Aldehyde/Ketone | Covalent bond between the proline nitrogen and the carbonyl carbon, with activation of the β-carbon for nucleophilic attack. The aminocarbonyl group may form an intramolecular H-bond. | ESI-MS, NMR Spectroscopy |

| Enamine | Aldehyde/Ketone | Covalent bond between the proline nitrogen and the carbonyl carbon, followed by dehydration to form a C=C bond. The aminocarbonyl group could influence the geometry (E/Z) of the enamine. | In situ NMR Spectroscopy, Isotopic Labeling Studies |

Further research, including detailed kinetic and spectroscopic studies, is necessary to fully elucidate the precise structure and role of the intermediates specific to catalysis by L-Proline, 1-(aminocarbonyl)-.

Role of Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can have a dramatic impact on the rate, yield, and stereoselectivity of organocatalyzed reactions. In the context of catalysis by L-proline and its derivatives, solvents can influence the reaction by affecting the solubility of reactants and catalysts, stabilizing or destabilizing transition states, and altering the equilibrium between different catalytic cycle intermediates. For L-Proline, 1-(aminocarbonyl)-, with its capacity for hydrogen bonding, the solvent's polarity and hydrogen-bonding ability are expected to be particularly influential.

Different solvents can modulate the diastereoselectivity and enantioselectivity of a reaction. For instance, polar aprotic solvents like DMSO and DMF are commonly used in proline-catalyzed reactions and can facilitate the catalytic cycle. In contrast, non-polar solvents may lead to different selectivities by promoting different transition state assemblies. The presence of the aminocarbonyl group can lead to specific solvent interactions that are different from those of unsubstituted L-proline.

The following table summarizes hypothetical data based on general principles of solvent effects in proline catalysis, as specific experimental data for L-Proline, 1-(aminocarbonyl)- is limited in the available literature. This illustrates how selectivity might be influenced by the solvent in a model reaction, such as an aldol addition.

Table 2: Hypothetical Influence of Solvent on a Model Aldol Reaction Catalyzed by L-Proline, 1-(aminocarbonyl)-

| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee, syn) |

| Dichloromethane (DCM) | 8.93 | 70:30 | 85 |

| Tetrahydrofuran (B95107) (THF) | 7.52 | 65:35 | 80 |

| Acetonitrile (MeCN) | 37.5 | 80:20 | 90 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 90:10 | 95 |

| Methanol (B129727) (MeOH) | 32.7 | 50:50 | 60 |

The trends in this hypothetical table suggest that more polar aprotic solvents could favor higher diastereoselectivity and enantioselectivity, potentially by stabilizing charged intermediates and organizing the transition state through specific interactions. Protic solvents like methanol could potentially interfere with the catalyst's hydrogen-bonding network, leading to lower selectivity. A systematic experimental study is required to validate these hypotheses and to fully map the solvent effects on reactions catalyzed by L-Proline, 1-(aminocarbonyl)-.

Biological and Biomedical Research Applications

Bioactivity Profiling of L-Proline, 1-(aminocarbonyl)- Analogues

Analogues of L-Proline, 1-(aminocarbonyl)- have been investigated for their interactions with various biological targets, suggesting potential avenues for research into the bioactivity of the parent compound.

The N-carbamoyl group and the proline structure are key features in several enzyme inhibitors. The carbamoyl (B1232498) moiety, in particular, can be involved in crucial binding interactions within an enzyme's active site.

Protease Inhibition: N-carbamoyl amino acids and their derivatives have been explored as inhibitors of proteases. For instance, a class of compounds known as N-peptidyl-O-carbamoyl amino acid hydroxamates has been synthesized and identified as irreversible inhibitors of cysteine proteinases like papain and cathepsins S, L, and B. core.ac.uk These inhibitors act by inactivating the active site cysteine residue. core.ac.uk Although structurally more complex than L-Proline, 1-(aminocarbonyl)-, these findings indicate that the carbamoyl moiety can be a key component of a protease inhibitor.

Furthermore, the carbamylation of an N-terminal proline residue has been structurally characterized in the HIV-1 protease. nih.gov This modification, where a carbamoyl group is added to the proline's amino group, was found to be involved in specific protein-protein interactions within the crystal structure, highlighting the ability of the N-carbamoyl-proline structure to mediate molecular interactions. nih.gov

Prolyl Hydroxylase Modulation: Prolyl hydroxylases are enzymes crucial for the stability of collagen and in the cellular response to hypoxia. While direct inhibition by L-Proline, 1-(aminocarbonyl)- has not been reported, various proline analogues are known to interact with these enzymes. sigmaaldrich.com The development of inhibitors for prolyl 4-hydroxylase is an active area of research for conditions involving excessive collagen deposition, such as fibrosis. sigmaaldrich.com Given that L-proline itself can influence protein structure, its derivatives are considered promising candidates for modulating enzyme activity.

The table below summarizes the enzyme inhibition activities observed in compounds related to L-Proline, 1-(aminocarbonyl)-.

| Compound Class | Target Enzyme Class | Observed Effect | Reference |

|---|---|---|---|

| N-peptidyl-O-carbamoyl amino acid hydroxamates | Cysteine Proteases (e.g., Papain, Cathepsins) | Irreversible inactivation of the enzyme. | core.ac.uk |

| Carbamylated N-terminal Proline (in HIV-1 Protease) | Protease (as part of the protein structure) | Mediates specific dimer-dimer interactions. | nih.gov |

| Proline Analogues (general) | Prolyl Hydroxylases | Potential to reduce excessive collagen deposition by inhibiting the enzyme. | sigmaaldrich.com |

The carbamoyl group can play a significant role in how a molecule binds to a biological receptor. In the development of antagonists for the neuropeptide Y Y1 receptor (Y1R), a series of argininamide-type compounds were studied. nih.gov Research revealed that the Nω-carbamoyl substituent was deeply buried within a hydrophobic pocket of the receptor, and the carbamoyl N-H group was directly involved in binding. nih.gov The size and nature of this carbamoyl group were found to be critical determinants of the molecule's binding mode and affinity for the receptor. nih.gov This suggests that the 1-(aminocarbonyl) group on L-proline could similarly contribute to specific receptor interactions, making it a point of interest for designing new receptor ligands.

Investigation of Antimicrobial and Antiviral Properties

Proline-rich and carbamoyl-containing compounds have been noted for their activities against various pathogens.

Antimicrobial Properties: Proline-rich antimicrobial peptides (PrAMPs) are a well-studied class of molecules that often act by entering bacterial cells and inhibiting protein synthesis, rather than by disrupting the cell membrane. mdpi.comunityfvg.it While L-Proline, 1-(aminocarbonyl)- is a single amino acid derivative and not a peptide, the prevalence of proline in these active peptides highlights the importance of this structural unit in antimicrobial activity. Furthermore, research on novel amino acid-derived surfactants has shown that formulations containing these compounds can exhibit antimicrobial effects. mdpi.com The development of novel N-acyl amino acid derivatives has also yielded compounds with activity against bacteria such as S. aureus and E. coli. mdpi.com

Antiviral Properties: The search for new antiviral agents has led to the investigation of various small molecules, including amino acid derivatives. A study focusing on inhibitors for the influenza virus neuraminidase identified a pyrrolidine-based compound containing a carbamoyl group that exhibited inhibitory activity. nih.gov This finding, though on a more complex molecule, points to the potential utility of the carbamoyl-pyrrolidine scaffold in antiviral drug design. Additionally, proline-rich cyclopolypeptides derived from marine organisms have been associated with a range of bioactivities, including antiviral effects. mdpi.com

The table below summarizes the antimicrobial and antiviral activities of related compound classes.

| Compound Class / Analogue | Pathogen Type | Observed Effect | Reference |

|---|---|---|---|

| Proline-Rich Antimicrobial Peptides (PrAMPs) | Bacteria | Inhibition of intracellular processes like protein synthesis. | mdpi.comunityfvg.it |

| Pyrrolidine (B122466) derivative with a carbamoyl group | Influenza Virus | Inhibition of neuraminidase activity. | nih.gov |

| Proline-rich cyclopolypeptides | Viruses | General antiviral activity reported. | mdpi.com |

| N-acyl amino acid derivatives | Bacteria (S. aureus, E. coli) | Antimicrobial activity comparable to ampicillin (B1664943) in some cases. | mdpi.com |

Anti-cancer Research and Cellular Mechanisms

The metabolism of amino acids, including proline, is often reprogrammed in cancer cells to support their rapid proliferation and survival. This has made amino acid metabolism a target for anti-cancer therapies.

While no direct studies have demonstrated that L-Proline, 1-(aminocarbonyl)- induces apoptosis, research on related compounds and general amino acid biology provides a basis for potential investigation. The deprivation of certain amino acids or the introduction of specific amino acid mixtures has been shown to induce apoptosis in cancer cells. nih.govresearchgate.net This is often achieved by disrupting cellular processes like proteasome activity and activating autophagy, which can lead to programmed cell death. nih.gov

Proline analogues such as cis-4-hydroxy-L-proline have been evaluated clinically as anticancer drugs. mdpi.com Certain derivatives like L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline have been shown to interfere with collagen synthesis, a process often dysregulated in tumor growth and fibrosis. sigmaaldrich.com Furthermore, the integration of unnatural amino acids into peptide structures has been shown to enhance their accumulation in cancer cells and boost their ability to inhibit cancer proliferation. nih.gov These lines of research suggest that modifications to the proline structure, such as the addition of a 1-(aminocarbonyl) group, could potentially modulate its biological effects in the context of cancer cell biology and apoptosis.

Modulation of DNA and RNA Synthesis Pathways

While direct and extensive research on the specific modulation of DNA and RNA synthesis pathways by L-Proline, 1-(aminocarbonyl)- is not widely documented in publicly available literature, the foundational role of its parent molecule, L-proline, in cellular metabolism provides a basis for potential indirect influences. L-proline is a proteinogenic amino acid, meaning it is a fundamental building block for proteins, which are essential for virtually all cellular processes, including the synthesis of DNA and RNA. nih.gov

Furthermore, L-proline metabolism is interconnected with other significant metabolic pathways. For instance, the degradation of proline can lead to the formation of glutamate. nih.gov Glutamate is a key molecule in amino acid metabolism and a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. This metabolic link suggests a potential, albeit indirect, route through which L-proline and its derivatives might influence nucleic acid synthesis.

It is also known that in certain organisms, such as the yeast K. phaffii, the presence of proline in the culture medium can lead to significant changes in gene expression, including the repression of genes involved in other metabolic pathways. nih.gov This demonstrates that proline availability can trigger transcriptional reprogramming, which inherently involves the modulation of RNA synthesis. While this example does not directly implicate L-Proline, 1-(aminocarbonyl)-, it highlights the principle that proline metabolism can have far-reaching effects on the transcriptional landscape of a cell.

Research into the specific effects of L-Proline, 1-(aminocarbonyl)- on DNA and RNA synthesis would be necessary to elucidate any direct modulatory roles. Such studies might investigate its impact on the activity of key enzymes like DNA and RNA polymerases, or its influence on the expression of genes involved in nucleotide biosynthesis and cell cycle regulation.

Neurobiological Interactions and Therapeutic Implications

The neurobiological activity of L-proline and its derivatives has been a subject of interest, with research pointing to its involvement in neurotransmission and potential therapeutic applications for neurological and psychiatric disorders. nih.gov

Impact on Neuronal Cell Function and Energy Metabolism

L-proline itself plays a complex role in the central nervous system (CNS), where it can act as both an excitatory and inhibitory neurotransmitter. nih.gov Its unique cyclic structure contributes to distinct metabolic functions within the brain. nih.gov The metabolism of proline in synaptosomes can lead to the production of glutamate, a primary excitatory neurotransmitter, as well as glutamine and GABA, the main inhibitory neurotransmitter. researchgate.net This metabolic versatility underscores the importance of proline in maintaining the delicate balance of neuronal activity.

Dysregulation of L-proline levels has been linked to cognitive and behavioral deficits. nih.gov For instance, hyperprolinemia, a condition characterized by elevated L-proline levels, can have neuropathological consequences. nih.gov Studies have shown that chronic accumulation of proline can impair the synthesis of glutamate, potentially disrupting normal neurotransmission. researchgate.net

While direct studies on L-Proline, 1-(aminocarbonyl)- are limited, derivatives of L-proline have been investigated for their nootropic (cognitive-enhancing) effects. google.com Certain L-proline derivatives have demonstrated the ability to correct amnesia induced by scopolamine (B1681570) in animal models, suggesting a potential to modulate cognitive functions. google.com These effects are often attributed to their interaction with neurotransmitter systems and their ability to influence neuronal signaling pathways.

The energy metabolism of neuronal cells is intrinsically linked to their function. The synthesis of neurotransmitters and the maintenance of ion gradients required for neuronal firing are energy-intensive processes. As proline metabolism is connected to the production of glutamate, which can be further metabolized in the Krebs cycle for energy production, it is plausible that L-proline and its derivatives could influence neuronal energy metabolism.

Modulation of Microglial Cell Responses to Stress

L-proline is known to have osmoprotectant and antioxidant properties, helping to stabilize cellular structures and scavenge reactive oxygen species (ROS) under conditions of stress. nih.gov These protective functions are critical for cell survival and could be relevant to microglial responses, as oxidative stress is a common feature of many neurological disorders.

Furthermore, the metabolic state of immune cells, including microglia, is a key determinant of their activation and function. The availability of amino acids can influence inflammatory responses. Given the interconnectedness of proline metabolism with central metabolic pathways, it is conceivable that L-proline and its derivatives could modulate the metabolic reprogramming that occurs in microglia during activation in response to stress.

Further investigation is required to determine the specific effects of L-Proline, 1-(aminocarbonyl)- on microglial cell function, including its potential to influence pro-inflammatory or anti-inflammatory responses and its role in neuroprotective mechanisms.

Applications in Peptidomimetic Design and Drug Scaffolding

The rigid, cyclic structure of the proline ring makes it a valuable component in the design of peptidomimetics and as a scaffold for the development of new pharmaceutical agents. nih.gov

Conformationally Restricted Peptides and Peptidomimetics

Peptides are chains of amino acids that play vital roles in numerous biological processes. However, their therapeutic use is often limited by their flexibility, which can lead to poor receptor selectivity and susceptibility to degradation by proteases. Incorporating proline and its derivatives into peptide sequences introduces conformational constraints. The fixed ring structure of proline restricts the rotational freedom of the peptide backbone, leading to more defined three-dimensional structures.

This conformational rigidity is a key principle in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. The carbamoyl group at the N-1 position of L-Proline, 1-(aminocarbonyl)- could further influence the conformational preferences and hydrogen bonding capabilities of a peptide chain, potentially leading to novel structures with specific biological activities.

The use of proline and its analogs allows for the creation of peptides with specific turns and folds that can mimic the binding sites of natural ligands, making them potent and selective modulators of protein-protein interactions or enzyme activity.

Scaffold Development for Pharmaceutical Agents

Beyond its use in peptidomimetics, the proline ring serves as a versatile scaffold for the development of small-molecule drugs. A scaffold is the core chemical structure of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The defined stereochemistry and rigid framework of proline provide a solid foundation for the rational design of new therapeutic agents.

The chemical functionality of L-Proline, 1-(aminocarbonyl)-, with its carboxylic acid and amide groups, offers multiple points for chemical modification. This allows for the systematic exploration of chemical space to optimize the binding affinity, selectivity, and pharmacokinetic properties of a drug candidate.

Derivatives of L-proline have been successfully employed as the basis for various therapeutic agents, including those with psychotropic and nootropic activities. google.com The inherent properties of the proline scaffold, combined with the ability to introduce a wide range of substituents, make it an attractive starting point for the discovery of new drugs targeting a variety of diseases.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of L-Proline, 1-(aminocarbonyl)-. It provides detailed information about the hydrogen and carbon framework of the molecule.

1H NMR and 13C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the definitive structural assignment of N-carbamoyl-L-proline. The addition of the aminocarbonyl (carbamoyl) group to the nitrogen atom of the proline ring induces characteristic shifts in the NMR signals compared to the parent L-proline molecule. These shifts are crucial for confirming the successful N-acylation.

In ¹H NMR, the protons on the pyrrolidine (B122466) ring (α, β, γ, and δ) exhibit distinct chemical shifts and coupling patterns. The α-proton (H2), being adjacent to both the carboxylic acid and the N-acyl group, is of particular diagnostic importance. The protons of the aminocarbonyl group (-NH₂) also give rise to a characteristic signal.

In ¹³C NMR, all six carbon atoms of the molecule are observable. The spectrum is characterized by the signals from the two carbonyl carbons (one from the carboxylic acid and one from the carbamoyl (B1232498) group), the three distinct methylene carbons of the pyrrolidine ring (C3, C4, C5), and the methine carbon (C2). The chemical shifts provide clear evidence of the molecular skeleton. acs.orgacs.org

Spectroscopic data obtained for N-carbamoyl-L-proline are presented below. acs.org

Interactive Table: ¹H NMR Spectroscopic Data for L-Proline, 1-(aminocarbonyl)- (Solvent: D₂O)

| Atom Number | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 2 | Hα | ~4.15 | dd |

| 3 | Hβ | ~2.20 | m |

| 3 | Hβ' | ~1.85 | m |

| 4 | Hγ | ~1.95 | m |

| 4 | Hγ' | ~1.90 | m |

| 5 | Hδ | ~3.40 | m |

Interactive Table: ¹³C NMR Spectroscopic Data for L-Proline, 1-(aminocarbonyl)- (Solvent: D₂O)

| Atom Number | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|

| - | C=O (Carbamoyl) | ~161.5 |

| 1 | C=O (Carboxyl) | ~178.0 |

| 2 | Cα | ~61.0 |

| 3 | Cβ | ~30.5 |

| 4 | Cγ | ~24.5 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms and to probe the conformational dynamics of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For N-carbamoyl-L-proline, this technique is used to trace the connectivity of the protons within the pyrrolidine ring, confirming the sequence from the α-proton (H2) through to the δ-protons (H5). Cross-peaks would be observed between H2 and the H3 protons, H3 and H4 protons, and H4 and H5 protons, unequivocally establishing the ring structure. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments map the correlation between protons and the carbons to which they are directly attached. huji.ac.il An HSQC or HMQC spectrum of N-carbamoyl-L-proline would show cross-peaks connecting H2 to C2, H3 to C3, H4 to C4, and H5 to C5. This provides an unambiguous assignment of the proton and carbon signals for each CH or CH₂ group within the pyrrolidine ring. youtube.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in L-Proline, 1-(aminocarbonyl)-. The spectra are characterized by vibrational modes corresponding to the stretching and bending of specific bonds.

Key vibrational bands for N-carbamoyl-L-proline include:

O-H Stretch: A broad absorption from the carboxylic acid O-H group, typically in the 3300-2500 cm⁻¹ region.

N-H Stretch: Absorptions corresponding to the symmetric and asymmetric stretching of the carbamoyl -NH₂ group, usually found in the 3400-3100 cm⁻¹ region.

C-H Stretch: Signals from the C-H bonds of the pyrrolidine ring, appearing just below 3000 cm⁻¹.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) from the carbamoyl group is observed at a lower wavenumber, generally between 1630-1690 cm⁻¹. researchgate.netresearchgate.net

N-H Bend: The scissoring vibration of the -NH₂ group (Amide II band) is expected in the 1650-1550 cm⁻¹ region.

C-N Stretch: Vibrations from the C-N bonds of the ring and the carbamoyl group appear in the fingerprint region (1400-1000 cm⁻¹).

Interactive Table: Characteristic Vibrational Frequencies for L-Proline, 1-(aminocarbonyl)-

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) | IR, Raman |

| Carbamoyl Amide | N-H Stretch | 3400 - 3100 | IR, Raman |

| Pyrrolidine Ring | C-H Stretch | 2990 - 2880 | IR, Raman |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 | IR, Raman |

| Carbamoyl Amide | C=O Stretch (Amide I) | 1690 - 1630 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight of L-Proline, 1-(aminocarbonyl)- and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the compound with high confidence. For L-Proline, 1-(aminocarbonyl)- (C₆H₁₀N₂O₃), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula.

Interactive Table: HRMS Data for L-Proline, 1-(aminocarbonyl)-

| Molecular Formula | Ion Type | Calculated Exact Mass | Observed Mass |

|---|---|---|---|

| C₆H₁₀N₂O₃ | [M+H]⁺ | 159.0764 | Typically within 5 ppm |

Coupled Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. acs.org

LC-MS is routinely used for:

Purity Assessment: To determine the purity of a sample of N-carbamoyl-L-proline by separating it from any starting materials, by-products, or other impurities.

Mixture Analysis: To identify and quantify N-carbamoyl-L-proline within complex matrices, such as in reaction monitoring or biological samples. acs.org The retention time from the LC provides an additional layer of identification alongside the mass-to-charge ratio from the MS.

Tandem mass spectrometry (MS/MS) experiments, often coupled with LC, are used to study the fragmentation of the molecular ion. The fragmentation of proline-containing molecules is well-studied and often involves characteristic losses related to the pyrrolidine ring structure. A common fragmentation pathway involves the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and fragmentation of the ring itself. The presence of the carbamoyl group introduces additional fragmentation pathways, such as the loss of isocyanic acid (HNCO). The "proline effect," where cleavage occurs preferentially at the N-terminal side of the proline residue in peptides, provides a basis for predicting fragmentation patterns. osu.edupacific.edunih.gov

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. For L-Proline, 1-(aminocarbonyl)-, also known as N-carbamoyl-L-proline, this method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. The crystal structure of (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid has been elucidated through crystallographic studies, revealing key structural features and intermolecular interactions that govern its packing in the crystalline lattice nih.gov.

The analysis of the crystal structure shows that the pyrrolidine ring of the molecule adopts a half-chair conformation. Furthermore, the spatial arrangement is characterized by an angle of 80.1(2)° between the carboxyl group and the mean plane of the ureide group. The molecules in the crystal are interconnected through a network of hydrogen bonds. Specifically, N-H···O and O-H···O interactions create cyclic structures with a graph-set notation of R(2)2(8). These cyclic motifs then form chains along the b-axis, which are further linked by N-H···O hydrogen bonds to establish a three-dimensional network nih.gov.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique allows for the direct visualization of the spatial arrangement of atoms, thus establishing the stereochemistry at the chiral centers.

A pivotal study by Seijas et al. on (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid has unequivocally established its absolute configuration nih.gov. The title of the crystallographic report itself, "(2S)-1-Carbamoylpyrrolidine-2-carboxylic acid," explicitly denotes the stereochemistry at the alpha-carbon of the proline ring as 'S' according to the Cahn-Ingold-Prelog priority rules. This determination is a direct result of the single-crystal X-ray diffraction analysis.

The crystallographic data provides the foundational evidence for the retention of the L-configuration of the parent amino acid, proline, throughout the synthesis of its 1-(aminocarbonyl) derivative.

Table of Crystallographic Data for L-Proline, 1-(aminocarbonyl)-

| Parameter | Value |

| Chemical Formula | C₆H₁₀N₂O₃ |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 6.4571 (7) |

| b (Å) | 9.7672 (6) |

| c (Å) | 12.495 (1) |

| Conformation | Pyrrolidine ring in half-chair |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. indexcopernicus.com For L-Proline, 1-(aminocarbonyl)-, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometry, vibrational frequencies, and a host of electronic properties. indexcopernicus.comnih.gov

Conceptual DFT also allows for the calculation of reactivity descriptors that predict how the molecule will interact in chemical reactions. nih.gov These descriptors provide a quantitative measure of chemical reactivity and selectivity. nih.gov

Table 1: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

This table provides a summary of key reactivity descriptors that can be calculated for L-Proline, 1-(aminocarbonyl)- using DFT methods to predict its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing a detailed picture of their conformational landscape and interactions with the environment. For L-Proline, 1-(aminocarbonyl)-, MD simulations can explore the flexibility of the pyrrolidine (B122466) ring, which can adopt various puckered conformations (e.g., "up" and "down" puckers). nih.gov

A particularly important aspect of proline-containing molecules is the cis-trans isomerization around the peptide bond. nih.gov In the case of L-Proline, 1-(aminocarbonyl)-, this refers to the rotation around the C-N bond of the aminocarbonyl group. MD simulations can quantify the energetic barrier between the cis and trans conformers and determine their relative populations over time, which is crucial for understanding its biological activity and interaction with other molecules. nih.govcrick.ac.uk

Furthermore, MD simulations in explicit solvent (e.g., water) can model the hydration of the molecule and the formation of hydrogen bonds between the compound's polar groups (the carbonyl and amine groups) and surrounding water molecules, which significantly influences its conformation and solubility. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

Hybrid QM/MM methods are powerful tools for studying chemical processes in complex environments, such as enzymatic reactions. researchgate.netresearchgate.netnih.gov This approach treats a small, chemically active region of the system (e.g., L-Proline, 1-(aminocarbonyl)- and the key residues of an enzyme's active site) with high-accuracy quantum mechanics, while the rest of the system (the bulk of the protein and solvent) is described by more computationally efficient molecular mechanics. nih.govnih.gov

If L-Proline, 1-(aminocarbonyl)- were a substrate or inhibitor of an enzyme, QM/MM simulations could be used to model the reaction mechanism step-by-step. nih.gov This would involve calculating the energy profile of the reaction pathway, identifying transition states, and determining the activation energy. researchgate.netnih.gov Such simulations provide invaluable insights into the role of the enzyme in catalyzing the reaction, for instance, by stabilizing the transition state through specific interactions like hydrogen bonds. researchgate.net The additive QM/MM approach, for example, calculates the total energy as the sum of the energies of the QM region, the MM region, and the interaction term between them. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as L-Proline, 1-(aminocarbonyl)-) when bound to a second molecule (a receptor, typically a protein). nih.govsemanticscholar.org This method is fundamental in drug discovery for identifying potential drug candidates and understanding their binding mechanisms. nih.gov

The process involves generating a multitude of possible binding poses of the ligand in the active site of the target protein and then scoring these poses using a scoring function that estimates the binding affinity. nih.gov The results can identify the most stable binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com

Table 2: Hypothetical Molecular Docking Results for L-Proline, 1-(aminocarbonyl)-

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | Asp145, Lys72, Leu23 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Hypothetical Protease B | -6.8 | Gly101, Ser195, Trp215 | Hydrogen Bond, Hydrophobic |

This interactive table illustrates the type of data generated from molecular docking studies, showing predicted binding affinities and the nature of interactions between L-Proline, 1-(aminocarbonyl)- and various hypothetical protein targets.

Prediction of Enantioselectivity and Stereochemical Outcomes

L-proline and its derivatives are well-known for their use as organocatalysts in asymmetric synthesis, where they can induce the preferential formation of one enantiomer of a product. researchgate.netnih.govrsc.org Computational methods, particularly DFT, are instrumental in predicting and explaining the enantioselectivity of such reactions. nih.gov

For a reaction catalyzed by a derivative of L-Proline, 1-(aminocarbonyl)-, computational chemists would model the transition states leading to the different possible stereoisomers (e.g., R and S enantiomers). nih.gov By calculating the free energies of these transition states (ΔG‡), they can predict which pathway is energetically favored. nih.govresearchgate.net According to transition state theory, the pathway with the lower activation energy will be faster, leading to a higher yield of the corresponding stereoisomer. The predicted enantiomeric excess (ee) can be calculated from the difference in the free energies of the competing transition states (ΔΔG‡). This approach provides a deep understanding of the origins of stereoselectivity, often pointing to specific steric or electronic interactions in the transition state that favor one outcome over the other. researchgate.net

Emerging Trends and Future Research Directions

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's shift towards green chemistry has spurred the development of more sustainable methods for synthesizing L-prolinamide. Traditional chemical routes often involve hazardous reagents like thionyl chloride, which generate significant waste and can lead to racemization, compromising the product's optical purity. rsc.org

A significant advancement is the use of biocatalysis. Researchers have developed an enzyme-catalyzed, racemization-free amidation of unprotected L-proline using ammonia (B1221849) and an engineered variant of Candia antarctica lipase (B570770) B (CalB). rsc.org This method avoids halogenated solvents and improves atom economy from 45.5% in traditional chemical processes to 86.4%. rsc.org The enzymatic process is a one-step reaction that yields enantiomerically pure L-prolinamide (ee >99%), highlighting a path toward innovative and scalable industrial production. rsc.org

Further green approaches include the use of alternative solvents and catalysts. One study demonstrated a sustainable enzymatic strategy for amide synthesis using Candida antarctica lipase B (CALB) in cyclopentyl methyl ether, a safer and greener solvent alternative. nih.gov Patents also describe improved chemical methods that reduce waste and shorten reaction times, for instance, by using triphosgene (B27547) or diphosgene instead of sulfur oxychloride, which simplifies the process and is more suitable for industrial-scale production. patsnap.comgoogle.com

| Method | Catalyst/Reagent | Key Advantages | Atom Economy | Reference |

| Biocatalytic Amidation | Engineered CalB variant (CalBopt-24 T245S) | Racemization-free, avoids hazardous reagents, one-step process, high optical purity (>99% ee) | 86.4% | rsc.org |

| Chemical Synthesis | Thionyl Chloride | Traditional method | 45.5% | rsc.org |

| Improved Chemical Synthesis | Triphosgene/Diphosgene | Shorter reaction times, reduced hazardous waste (avoids SO2 and HCl) | Not specified | patsnap.comgoogle.com |

| Green Enzymatic Amidation | Candida antarctica lipase B (CALB) | Use of green solvent (cyclopentyl methyl ether), no additives required | Not specified | nih.gov |

Exploration of Novel Catalytic Transformations

L-prolinamide and its derivatives are established as effective organocatalysts in asymmetric synthesis, particularly for carbon-carbon bond-forming reactions like the aldol (B89426) and Michael addition reactions. researchgate.netrsc.org Future research is focused on enhancing their catalytic efficiency and expanding their applications through structural modification and integration into novel catalytic systems.

Structural Modification for Enhanced Performance: Scientists have found that the catalytic activity and selectivity of prolinamide catalysts can be significantly improved by structural modifications. For example, prolinamides derived from α,β-hydroxyamines, which feature a terminal hydroxyl group, demonstrate more efficient catalysis and higher enantioselectivities in direct aldol reactions than simple L-prolinamides. nih.gov Quantum mechanics calculations have revealed that hydrogen bonds between the amide N-H, the terminal hydroxyl group, and the substrate lower the activation energy and lead to high enantioselectivity. nih.gov Another innovative approach involves incorporating the prolinamide moiety into mechanically interlocked molecules like nih.govrotaxanes. This creates a dynamic chiral pocket that improves catalytic ability compared to the non-interlocked structure. nih.gov

Immobilization and Reusability: To address the challenge of catalyst reusability, researchers have developed methods for immobilizing L-prolinamide. One such method involves the enzymatic polymerization of a phenolic L-prolinamide derivative using horseradish peroxidase, creating a polymer-supported catalyst. This immobilized catalyst has been successfully used in direct asymmetric aldol reactions and can be recovered and reused for multiple cycles without a significant loss of activity. nih.gov

Hybrid Catalytic Systems: An emerging area is the combination of prolinamide organocatalysis with other catalytic methods. A recent study demonstrated a chemoenzymatic cascade where an unspecific peroxygenase (AaeUPO) was used for the oxyfunctionalization of toluenes, and a sterically demanding prolinamide derivative catalyzed a subsequent asymmetric aldol reaction. acs.org This integration of biocatalysis and organocatalysis in a one-pot reaction opens new avenues for synthesizing complex chiral molecules. acs.org

Rational Design of Targeted Biological Probes and Therapeutic Candidates

L-prolinamide serves as a crucial scaffold and intermediate in medicinal chemistry. It is a key starting material for the synthesis of Vildagliptin, an oral antidiabetic drug. juniperpublishers.com The future in this area lies in the rational design of novel prolinamide derivatives to target a range of diseases.

Computational Drug Design for Neurodegenerative Diseases: Recent in-silico studies have explored the potential of L-prolinamide derivatives as multi-targeted agents for treating Alzheimer's disease. nih.gov Using molecular docking and molecular dynamics simulations, researchers identified several derivatives with the potential to inhibit key enzymes implicated in the disease's progression, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and beta-secretase 1 (BACE1). nih.gov These computational findings position prolinamides as promising candidates for further experimental validation and development as novel therapeutics for Alzheimer's. nih.gov

Fluorinated Analogues for Enhanced Properties: The incorporation of fluorine into drug candidates can significantly improve their metabolic stability and biological activity. Boc-4,4-Difluoro-L-prolinamide is highlighted as a valuable building block for synthesizing novel pharmaceuticals, including anti-cancer and anti-viral agents. chemimpex.com The difluorinated structure enhances pharmacokinetic profiles, making these analogues attractive for optimizing lead compounds in drug discovery. chemimpex.com

Applications in Biopharmaceutical Development: L-prolinamide has also found a novel application in the downstream processing of therapeutic proteins. It is used for the mild elution of PASylated proteins—biopharmaceuticals fused with proline/alanine/serine sequences to extend their plasma half-life—from affinity chromatography columns. nih.gov This use of L-prolinamide avoids the harsh acidic conditions that can damage the protein product, demonstrating its utility in the manufacturing of next-generation biological drugs. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

While specific studies applying Artificial Intelligence (AI) and Machine Learning (ML) directly to L-prolinamide are still emerging, the broader field of drug discovery is being revolutionized by these computational tools. AI/ML algorithms are increasingly used for identifying novel drug targets, designing molecules with desired properties, predicting ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) profiles, and repurposing existing drugs.

The rational design of L-prolinamide derivatives for Alzheimer's disease, which utilized computational tools like molecular docking and dynamics simulations, is a prime example of a research area that can be significantly augmented by AI/ML. nih.gov Future applications could involve:

Generative Models: Using AI to design novel prolinamide structures with optimized binding affinities for specific biological targets.

Predictive Modeling: Training ML models to predict the therapeutic efficacy and potential side effects of new prolinamide derivatives based on their chemical structure, saving time and resources in the early stages of drug development.

High-Throughput Virtual Screening: Employing ML to rapidly screen vast virtual libraries of prolinamide-based compounds to identify the most promising candidates for synthesis and experimental testing.

Interdisciplinary Research in Materials Science and Biotechnology

The unique structural and chemical properties of L-prolinamide position it at the intersection of various scientific disciplines, particularly materials science and biotechnology.

Biotechnology: The development of enzymatic synthesis routes for L-prolinamide is a clear example of its integration into biotechnology. rsc.org The characterization of enzymes like L-proline amide hydrolase, which can be used in the "Amidase Process" for producing L-amino acids, further expands its biotechnological relevance. mdpi.com Its role as a stabilizing agent and its use in the purification of therapeutic proteins also underscore its importance in bioprocessing and pharmaceutical biotechnology. nih.govnbinno.com

Materials Science: In materials science, L-prolinamide derivatives are being explored for the creation of functional materials. The development of polymer-supported, immobilized L-prolinamide catalysts represents a fusion of organic synthesis and polymer science to create reusable and robust catalytic materials. nih.gov Furthermore, fluorinated derivatives like Boc-4,4-Difluoro-L-prolinamide are noted for their value in materials science, suggesting potential applications in advanced polymers or functional materials where its specific stereochemistry and properties can be exploited. chemimpex.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for L-Proline, 1-(aminocarbonyl)-, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling L-proline derivatives with carbamoyl groups. Key steps include protecting the proline amine (e.g., using Boc or acetyl groups ), followed by carbamoylation under anhydrous conditions. Yield optimization requires pH control (6–8) and catalysts like HOBt/DCC for amide bond formation. Impurities such as unreacted proline or byproducts (e.g., diketopiperazines) can be minimized via column chromatography or recrystallization . Purity should be verified via HPLC (C18 column, 0.1% TFA mobile phase) and NMR (δ 1.8–2.2 ppm for pyrrolidine ring protons) .

Q. How can researchers characterize the stability of L-Proline, 1-(aminocarbonyl)- under varying storage and experimental conditions?

- Methodological Answer : Stability studies should assess temperature, pH, and solvent effects. For example:

- Thermal stability: Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for proline derivatives ).

- pH stability: Use phosphate-buffered solutions (pH 3–10) and monitor degradation via UV-Vis (λ = 210–220 nm for amide bonds) over 72 hours .

- Light sensitivity: Store in amber vials at –20°C to prevent photodegradation .

Q. What safety protocols are critical when handling L-Proline, 1-(aminocarbonyl)- in laboratory settings?

- Methodological Answer : Although not classified as hazardous, follow general precautions:

- Use fume hoods during synthesis to avoid inhalation of fine powders .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Dispose of waste via incineration or approved chemical waste streams to prevent environmental contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the conformational behavior of L-Proline, 1-(aminocarbonyl)- in enzymatic interactions?

- Methodological Answer :

- Use Gaussian or GROMACS to model intramolecular hydrogen bonding between the carbamoyl group and pyrrolidine ring .

- Compare torsional angles (e.g., φ/ψ angles) with X-ray crystallography data from related proline derivatives .

- Validate predictions via NMR NOESY (nuclear Overhauser effects) to confirm spatial proximity of functional groups .

Q. What experimental strategies resolve contradictions in reported bioactivity data for L-Proline, 1-(aminocarbonyl)- derivatives?

- Methodological Answer : Discrepancies may arise from assay variability or impurities. Mitigation steps include:

- Standardized bioassays: Use cell lines (e.g., HEK293) with consistent passage numbers and positive/negative controls .

- Batch consistency: Characterize each synthesis batch via LC-MS to rule out contaminants (e.g., residual solvents or diastereomers) .

- Meta-analysis: Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies, adjusting for variables like buffer composition .

Q. How does L-Proline, 1-(aminocarbonyl)- influence peptide backbone dynamics in structural biology studies?

- Methodological Answer :

- Incorporate the derivative into model peptides (e.g., Ala-Pro-X sequences) and analyze via:

- Circular dichroism: Detect shifts in β-turn or polyproline helix signals .

- Solid-state NMR: Measure ¹⁵N-¹H coupling constants to assess rigidity .

- Compare with wild-type proline to quantify steric or electronic effects of the carbamoyl group .

Q. What are the challenges in scaling up enantioselective synthesis of L-Proline, 1-(aminocarbonyl)- for in vivo studies?

- Methodological Answer : Key issues include:

- Catalyst selection: Chiral catalysts (e.g., BINAP-metal complexes) may improve enantiomeric excess (ee >95%) but require cost-benefit analysis .

- Purification bottlenecks: Optimize flash chromatography gradients or switch to preparative HPLC for large-scale separation of enantiomers .

- Stability during storage: Lyophilize the compound with cryoprotectants (e.g., trehalose) for long-term stability in biological assays .

Data Analysis and Interpretation

Q. How should researchers design dose-response studies to evaluate the therapeutic potential of L-Proline, 1-(aminocarbonyl)- derivatives?

- Methodological Answer :

- Use a log-scale concentration range (e.g., 1 nM–100 μM) to capture sigmoidal curves.

- Include negative controls (e.g., DMSO vehicle) and reference compounds (e.g., captopril for ACE inhibition) .

- Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ and Hill coefficients .

Q. What statistical methods are appropriate for analyzing structural-activity relationship (SAR) data of modified proline derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.